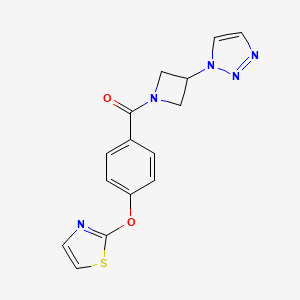![molecular formula C20H15ClN2O4S B2399587 4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide CAS No. 303988-23-0](/img/structure/B2399587.png)
4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, a study reported the synthesis of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives . Another study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These methods might provide insights into potential synthesis routes for the compound .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a nitrobenzenecarboxamide core, with a 4-chlorophenyl group attached via a sulfanyl linkage, and a 4-methoxyphenyl group attached via an amide linkage .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicity Studies:
- Toxicity of Phenolic Compounds :
- Studies on benzophenone-3 (BP-3), a phenolic compound structurally related to the query compound, indicate potential reproductive toxicity. BP-3 is used in skincare and as a food additive. Its endocrine-disrupting effects might alter estrogen and testosterone balance, affecting reproduction in humans and animals (Ghazipura et al., 2017).
- Degradation and By-Products of Phenolic Compounds :
- Advanced oxidation processes (AOPs) are used to treat recalcitrant compounds, including acetaminophen (ACT), from aqueous media. The study summarized the biotoxicity of ACT by-products and degradation pathways, shedding light on the environmental impact of phenolic compounds and their derivatives (Qutob et al., 2022).
Analytical and Detection Methods:
- Use of Antibodies in Analytical Methods :
- Antibodies have been used extensively in ELISA and related techniques for detecting various compounds, including phenolic compounds, in environmental and food samples. This indicates the importance of sensitive detection methods in monitoring the presence and impact of such compounds (Fránek & Hruška, 2018).
- Antioxidant Activity Analysis :
- The study of antioxidants, including phenolic compounds, is crucial in various fields. The paper presents critical insights into the most important tests used to determine antioxidant activity, applicable to a range of compounds including phenolics (Munteanu & Apetrei, 2021).
Zukünftige Richtungen
While specific future directions for this compound are not available, research into similar compounds suggests potential areas of interest. For instance, the synthesis and antiviral activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides have been studied, suggesting potential antiviral applications for similar compounds .
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various biological targets, such as enzymes, receptors, and proteins, which play crucial roles in cellular processes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, such as binding to active sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in inflammation, pain perception, and cellular growth .
Pharmacokinetics
The solubility, stability, and molecular weight of a compound can provide some insight into its pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. For example, some compounds can oxidize readily in air to form unstable peroxides that may explode spontaneously . Additionally, the release of this substance into the environment can occur from industrial use, potentially affecting its action and stability .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(4-methoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4S/c1-27-16-7-5-15(6-8-16)22-20(24)13-2-11-19(18(12-13)23(25)26)28-17-9-3-14(21)4-10-17/h2-12H,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDGXNRCQGGWMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2399504.png)
![1-[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2399509.png)
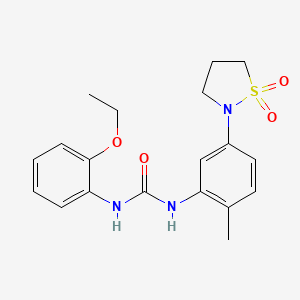

![N-(4-ethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2399514.png)
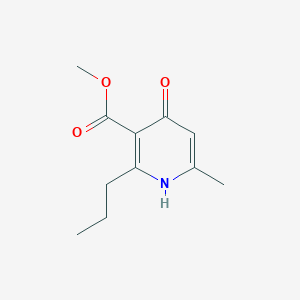
![2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2399518.png)
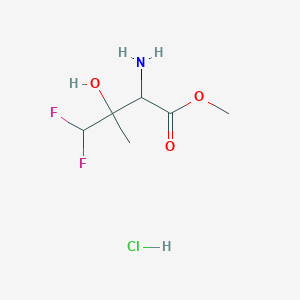
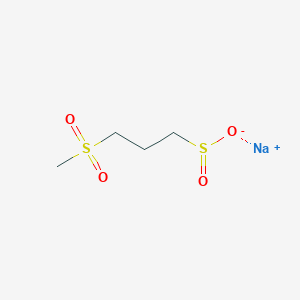
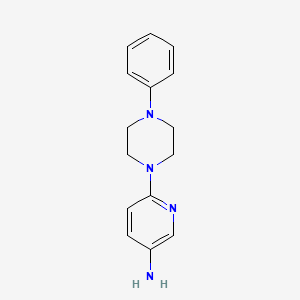
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2399522.png)

